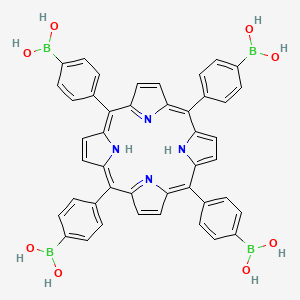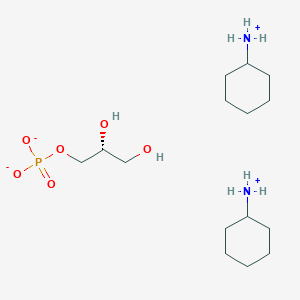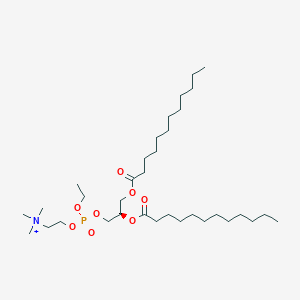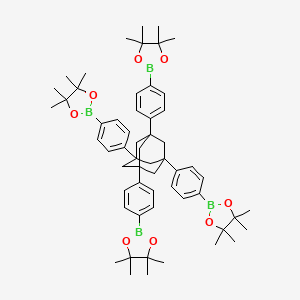![molecular formula C30H20O7 B11928924 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is a complex organic compound with the molecular formula C30H20O7 It is known for its unique structure, which includes multiple carboxylic acid groups and a prop-2-ynoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 1,3,5-tris(4-carboxyphenyl)benzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or reduced forms.
科学研究应用
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, leading to the formation of stable structures. These complexes exhibit unique properties, such as enhanced catalytic activity and selective binding to specific molecules . The pathways involved include coordination bonding, hydrogen bonding, and π-π stacking interactions .
相似化合物的比较
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the prop-2-ynoxy linkage.
4,4’-bis(3,5-dicarboxyphenoxy)benzoic acid: Contains additional carboxylic acid groups and different linkages.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is unique due to its prop-2-ynoxy linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s ability to form stable coordination complexes and contributes to its versatility in various applications .
属性
分子式 |
C30H20O7 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H20O7/c1-2-15-37-27-25(19-5-11-22(12-6-19)29(33)34)16-24(18-3-9-21(10-4-18)28(31)32)17-26(27)20-7-13-23(14-8-20)30(35)36/h1,3-14,16-17H,15H2,(H,31,32)(H,33,34)(H,35,36) |
InChI 键 |
DKXPFOWYSZHTEP-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


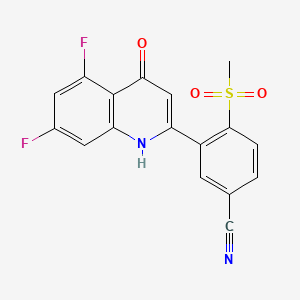
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)

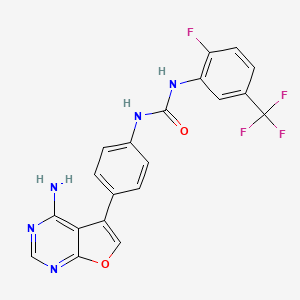
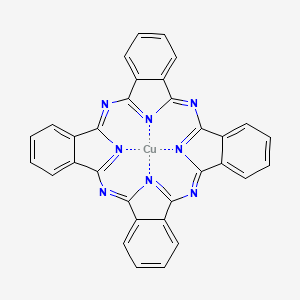
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)

